tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate
CAS No.: 1422496-62-5
Cat. No.: VC6440454
Molecular Formula: C18H26N2O3
Molecular Weight: 318.417
* For research use only. Not for human or veterinary use.
![tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate - 1422496-62-5](/images/structure/VC6440454.png)
Specification
CAS No. | 1422496-62-5 |
---|---|
Molecular Formula | C18H26N2O3 |
Molecular Weight | 318.417 |
IUPAC Name | tert-butyl N-(7-benzyl-2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate |
Standard InChI | InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)19-15-10-20(11-18(15)12-22-13-18)9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) |
Standard InChI Key | FZEQCEDHXUWMFR-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CN(CC12COC2)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core structure comprises a 2-oxa-6-azaspiro[3.4]octane system, where a five-membered oxolane ring and a four-membered azetidine ring share a common spiro carbon atom . The 6-benzyl substituent attaches to the nitrogen atom of the azetidine ring, while the tert-butyl carbamate group is linked to the octane backbone at position 8. This arrangement creates a rigid, three-dimensional scaffold that influences steric and electronic interactions in synthetic applications .
Synthesis and Manufacturing
Annulation Strategies
The synthesis of spirocyclic frameworks like 2-oxa-6-azaspiro[3.4]octane often employs annulation reactions, which construct cyclic systems through ring-forming steps . Three principal routes have been documented for related spiro compounds:
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Cyclopentane Annulation: Building the five-membered ring first, followed by functionalization to introduce the four-membered azetidine .
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Four-Membered Ring Annulation: Prioritizing the formation of the azetidine moiety before elaborating the oxolane ring .
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Convergent Approaches: Combining pre-formed fragments via coupling reactions, minimizing chromatographic purifications .
For tert-butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate, the benzyl group is likely introduced via alkylation or reductive amination, while the tert-butyl carbamate is appended using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
Optimization Challenges
Key challenges include managing the steric hindrance imposed by the spiro system and ensuring regioselective functionalization. Source notes that minimizing purification steps and using commercially available starting materials are critical for scalability. For example, cyclization reactions employing Mitsunobu conditions or transition-metal catalysis may enhance yields .
Physicochemical Properties
Predicted and Experimental Data
The compound exhibits the following properties :
Property | Value | Method/Prediction |
---|---|---|
Molecular Weight | 318.41 g/mol | Calculated |
Density | 1.16 ± 0.1 g/cm³ | Predicted |
Boiling Point | 445.9 ± 45.0 °C | Predicted |
pKa | 11.91 ± 0.20 | Predicted (basic nitrogen) |
Melting Point | Not reported | — |
The high boiling point suggests limited volatility, favoring its use in solution-phase reactions. The predicted pKa of 11.91 aligns with secondary amines, indicating protonation under acidic conditions, which can influence solubility and reactivity .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The tert-butyl carbamate group serves as a protecting group for amines, enabling selective reactions at other sites. For instance, the benzyl group may undergo hydrogenolysis to yield primary amines, while the Boc group is cleaved under acidic conditions . This dual functionality makes the compound valuable in multi-step syntheses of bioactive molecules, particularly those targeting neurological or cardiovascular pathways .
Agrochemical Development
Spirocyclic structures are prevalent in herbicides and insecticides due to their metabolic stability. The 2-oxa-6-azaspiro[3.4]octane core may mimic natural alkaloids, enhancing interactions with enzyme active sites .
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